molecular formula C7H9BrN2O B12287838 2-Amino-2-(6-bromopyridin-2-yl)ethanol

2-Amino-2-(6-bromopyridin-2-yl)ethanol

Cat. No.: B12287838
M. Wt: 217.06 g/mol
InChI Key: OMGUWDWNWSFKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(6-bromopyridin-2-yl)ethanol is a chemical compound with the molecular formula C7H9BrN2O It is characterized by the presence of an amino group, a bromopyridine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-bromopyridin-2-yl)ethanol typically involves the reaction of 6-bromopyridine-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(6-bromopyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-bromopyridin-2-yl)ethanol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both an amino group and a bromopyridine ring makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-amino-2-(6-bromopyridin-2-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-7-3-1-2-6(10-7)5(9)4-11/h1-3,5,11H,4,9H2

InChI Key

OMGUWDWNWSFKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.